N-Isopropylisobutyramide

Beschreibung

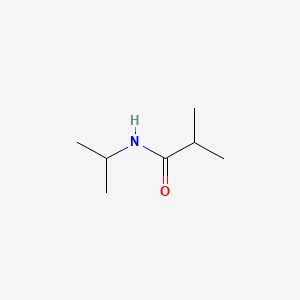

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDXYHMGWRJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282247 | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-07-8 | |

| Record name | Isobutylamide, N-isopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Isopropylisobutyramide and Analogues

Direct Amidation Strategies

Direct amidation involves the condensation of a carboxylic acid with an amine, releasing water as the only byproduct. This approach is highly atom-economical and aligns with the principles of green chemistry. dur.ac.uktaylorfrancis.com However, the direct reaction often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Reaction of Isobutyric Acid with Isopropylamine

The most straightforward synthesis of N-isopropylisobutyramide is the direct reaction between isobutyric acid and isopropylamine. This reaction typically requires heating to drive off the water formed and shift the equilibrium towards the amide product. While conceptually simple, this method can be limited to substrates that are stable at elevated temperatures. mdpi.com

Catalytic Approaches in Direct Amidation

To circumvent the need for harsh reaction conditions, various catalytic systems have been developed to facilitate direct amidation at lower temperatures. nju.edu.cnucl.ac.uk These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Boron-based catalysts, such as boric acid and various boronic acids, have proven effective in promoting direct amide formation. catalyticamidation.infonih.gov These catalysts often require a method for water removal, such as azeotropic distillation or the use of dehydrating agents like molecular sieves, to achieve high yields. ucl.ac.uknih.gov For instance, B(OCH2CF3)3 has been demonstrated as an efficient reagent for the direct amidation of a wide array of carboxylic acids and amines. nih.gov

The development of new catalytic strategies is an active area of research, with a focus on improving catalyst efficiency, broadening substrate scope, and operating under milder conditions. nju.edu.cn

Acylation Reactions Utilizing Acyl Chlorides

Acylation reactions using acyl chlorides are a classic and highly effective method for amide synthesis. This approach involves the reaction of a more reactive carboxylic acid derivative, the acyl chloride, with an amine.

This compound Synthesis from Isobutyryl Chloride and Isopropylamine

The synthesis of this compound can be readily achieved by reacting isobutyryl chloride with isopropylamine. mdpi.com This reaction is typically rapid and proceeds under mild conditions. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. fiveable.me The Schotten-Baumann reaction conditions, which utilize an aqueous base, can also be employed for this type of transformation. fiveable.me

The general reaction is as follows: (CH₃)₂CHCOCl + (CH₃)₂CHNH₂ → (CH₃)₂CHCONHCH(CH₃)₂ + HCl

Comparative Analysis of Acylating Agents

While acyl chlorides are highly reactive and lead to high yields of amides, they also have drawbacks. They are often sensitive to moisture and can be corrosive. The generation of HCl as a byproduct can also be problematic for sensitive substrates.

Other activating agents for carboxylic acids include carbodiimides (like DCC and EDC), which facilitate amide bond formation under mild conditions and are widely used in peptide synthesis. fiveable.me However, these reagents are often used in stoichiometric amounts and generate byproducts that need to be removed from the reaction mixture.

The choice of acylating agent depends on several factors, including the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.

| Acylating Agent Class | Example | Advantages | Disadvantages |

| Acyl Chlorides | Isobutyryl Chloride | High reactivity, high yields | Moisture sensitive, corrosive, generates HCl byproduct |

| Carbodiimides | DCC, EDC | Mild reaction conditions | Stoichiometric use, byproduct removal necessary |

| Acid Anhydrides | Isobutyric Anhydride | Less reactive than acyl chlorides, easier to handle | Can require higher temperatures or catalysts |

Advanced Synthetic Routes

Beyond traditional methods, several advanced synthetic routes for the preparation of N-substituted amides have been developed. These methods often offer improved efficiency, milder reaction conditions, or access to complex amide structures that are difficult to synthesize via classical routes.

One such approach involves the tandem oxidative rearrangement of N-substituted amidines. uantwerpen.bemdpi.com This method allows for the synthesis of secondary amides, including sterically hindered ones, from readily available nitriles. uantwerpen.be Another innovative one-pot method involves the dehydrative condensation of secondary amides or their precursors to form N-substituted amidoximes, which are versatile intermediates. nih.gov

Furthermore, catalytic methods are continually being refined. For example, calcium-catalyzed direct amidation of unactivated carboxylic esters with primary amines has been reported as a green and chemoselective alternative. ru.nl Research into novel catalysts, such as those based on organocatalysis or metal-organic frameworks (MOFs), aims to further expand the toolkit for amide bond formation. nju.edu.cn

Multi-Step Organic Synthesis Techniques

Multi-step synthesis involves a sequence of chemical reactions where the product of one reaction becomes the starting material for the next. udel.edu This approach allows for the construction of complex molecules from simpler precursors. udel.edusavemyexams.com Many organic molecules, including active pharmaceutical ingredients, are prepared via multi-step synthetic routes. savemyexams.comrsc.org Such syntheses can be performed in a continuous one-flow process or through stepwise one-pot syntheses where reagents and catalysts are added sequentially. rsc.orgnih.gov

A common multi-step preparation for this compound involves starting from the corresponding acyl chloride, isobutyryl chloride. shu.ac.uk For analogues like Poly(N-vinylisobutyramide), a key step is the initial synthesis of the N-vinylisobutyramide (NVIBA) monomer, which is prepared by reacting N-vinylformamide with isobutyryl chloride. mdpi.com

C-H Amidation Protocols

C-H amidation represents a powerful and modern approach to forming C-N bonds, offering a more direct and atom-economical alternative to traditional methods. This strategy focuses on the direct functionalization of otherwise inert C-H bonds.

High-valent cobalt catalysts have emerged as versatile tools for sustainable C-H bond functionalization. epfl.ch Specifically, Cp*Co(III) complexes have been effectively used in the C-H amidation of various substrates, including arenes and heterocycles, using amidating reagents like dioxazolones and isocyanates. shu.ac.uknih.govrsc.org These reactions provide a convergent and step-economic strategy for preparing a wide range of amides. nih.gov

Research has led to the development of chiral cyclopentadienyl (B1206354) (Cpx) ligands for cobalt catalysts, enabling highly enantioselective intermolecular carboaminations and amidations. epfl.chsnnu.edu.cn For instance, the reaction of N-phenoxy-isobutyramide with certain olefins, catalyzed by a chiral Co(III) complex, can produce carboamination products with excellent enantioselectivity (e.g., 99:1 er). epfl.ch These methods are often robust, compatible with various functional groups, and can be performed on a gram scale with low catalyst loading. nih.gov

Table 1: Examples of Cobalt(III)-Catalyzed C-H Amidation Reactions

| Catalyst System | Substrate Type | Amidating Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Chiral CpxCo(III) Complexes | N-Phenoxyamides | Alkenes | Highly enantioselective carboamination | epfl.ch |

| [Cp*Co(C₆H₆)][PF₆]₂ / KOAc | Aryl-pyrazoles | Isocyanates | Broad scope, scalable, air- and moisture-stable catalyst | nih.gov |

| Cp*Co(III) | Pyridones, Isoquinolones | Dioxazolones | Site-selective amidation under mild conditions | rsc.org |

| Cp*Co(III) | N-phenylisobutyramide | Dioxazolones | Used for synthesis of nitrogen-based heterocycles | shu.ac.uk |

The mechanism of transition-metal-catalyzed C-H amidation is a subject of detailed study. For catalysts based on Group 9 metals (Co, Rh, Ir), a common proposed catalytic cycle involves several key steps. epfl.chnih.gov The process is often initiated by a C-H bond activation step, leading to the formation of a metallacyclic intermediate. nsf.gov Following this, the amidating reagent coordinates to the metal center.

A crucial subsequent step is the migratory insertion of the metal-carbon bond into the reactive nitrenoid or amido group, which forms the desired C-N bond. nih.gov Finally, protodemetalation regenerates the active catalyst and releases the amidated product. nih.gov

Boronic Acid Catalysis in Amide Synthesis

Boron-based systems, particularly boronic acids, are highly effective catalysts for the direct dehydrative condensation of carboxylic acids with amines to form amides. nih.govjimcontent.comresearchgate.net This method is considered environmentally sustainable and atom-efficient, as the only byproduct is ideally water. jimcontent.com

Boronic acids function as Lewis acid catalysts, activating the carboxylic acid by forming a reversible covalent bond with the hydroxyl group. jimcontent.comrsc.org This activation facilitates the nucleophilic attack by the amine. To drive the reaction to completion, the water generated during the condensation must be removed, typically through azeotropic reflux using a Dean-Stark apparatus or by adding molecular sieves. jimcontent.com A significant advantage of boronic acid catalysis is its ability to facilitate amide bond formation under relatively mild conditions, often preserving the integrity of stereogenic centers in chiral substrates. jimcontent.comorgsyn.org

Table 2: Boron-Based Catalysts for Direct Amidation

| Catalyst Type | Example | Function | Key Advantage | Reference |

|---|---|---|---|---|

| Boric Acid | B(OH)₃ | Direct amidation of carboxylic acids and amines | Simple, inexpensive, preserves stereochemistry | orgsyn.org |

| Aryl Boronic Acids | ArB(OH)₂ | Lewis acid catalysis | Tolerates acid-labile groups, no epimerization | jimcontent.com |

| Borate Esters | B(OR)₃ | Amidation catalyst | Can mediate reactions where simple boronic acids are inactive | researchgate.net |

Synthesis through Oxime Derivatives

The synthesis of amides from oximes is a classic transformation in organic chemistry, most notably achieved through the Beckmann rearrangement. researchgate.netviirj.orgtcichemicals.com This reaction typically involves the acid-catalyzed rearrangement of a ketoxime to the corresponding N-substituted amide. tcichemicals.comlibretexts.org The group that migrates is the one positioned trans (anti) to the hydroxyl group on the oxime nitrogen. libretexts.org

While the Beckmann rearrangement is well-established for ketoximes, its application to aldoximes to form primary amides can be more challenging, as they often yield nitriles instead under classical conditions. researchgate.net However, various metal catalysts have been developed to facilitate the rearrangement of both ketoximes and aldoximes efficiently. researchgate.netorganic-chemistry.org The reaction can also be performed with activated oxime derivatives, such as tosyl or mesyl ethers, which can be useful substrates for forming substituted amides. viirj.org

Purification and Isolation Techniques in this compound Synthesis

After synthesis, the crude product must be purified to isolate this compound in a pure form. Standard laboratory techniques are employed for this purpose, chosen based on the physical properties of the compound and the nature of the impurities.

A documented method for the purification of this compound is column chromatography over silica (B1680970) gel. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). masterorganicchemistry.com

Other general and widely used purification techniques include:

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. masterorganicchemistry.com The desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved. The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. ijddr.in

Sublimation: This technique is effective for volatile solids. In the synthesis of related metal complexes like tetrakis(N-isopropylisobutyramido)zirconium, sublimation of the crude product was used for purification. sjp.ac.lk

Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. masterorganicchemistry.com For some related amidate complexes, purification by extraction was found to be more efficient than sublimation. researchgate.net

Table 3: Purification Techniques in Amide Synthesis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase | Used for this compound | rsc.org |

| Recrystallization | Difference in solubility at different temperatures | General technique for purifying solid compounds | masterorganicchemistry.comijddr.in |

| Sublimation | Conversion of a solid directly to a gas, then back to a solid | Used for volatile amidate complexes | sjp.ac.lk |

| Extraction | Differential solubility in two immiscible liquids | General separation; used for some amidate complexes | masterorganicchemistry.comresearchgate.net |

Chromatographic Purification Methods

Chromatographic techniques are essential for the isolation and purification of N-alkylamides from complex mixtures. moravek.com The choice of method depends on the physicochemical properties of the target compound and the impurities present. nih.gov For N-alkylamides, including this compound, several methods have proven effective. Samples should be clarified and free of particulate matter before purification to prevent clogging the column. sigmaaldrich.com

Counter-Current Chromatography (CCC): This technique has been successfully used for the preparative isolation of amides from natural sources. In one study, a preparative upright CCC with a two-phase system composed of light petroleum, ethyl acetate, tetrachloromethane, methanol, and water was used to separate nine different N-alkylamides from the fruits of Piper longum L. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC): Following initial separation by CCC, fractions are often further purified using RPLC. researchgate.net This method separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is another powerful liquid-liquid partition chromatography technique used for separating alkylamides. A semi-preparative HSCCC was employed to isolate four pure alkylamides from Echinacea angustifolia roots using a two-phase solvent system of n-hexane, ethyl acetate, methanol, and water (4:1:2:1). nih.gov The lower aqueous phase served as the mobile phase, achieving purities of over 92% for the isolated compounds. nih.gov

Centrifugal Partition Chromatography (CPC): CPC has been used for the separation of N-alkylamides from a crude methanolic extract of Spilanthes acmella flowers. nih.gov A heptane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v) solvent system was found to be effective for this separation. nih.gov

Ion Exchange Chromatography: For certain amide products, purification can be achieved by treatment with anionic and cationic exchange resins to remove soap and amine impurities. google.comgoogle.com

Table 1: Chromatographic Purification Methods for N-Alkylamides An interactive table summarizing various chromatographic techniques used for the purification of N-alkylamides.

| Chromatographic Technique | Target Compounds/Matrix | Solvent System/Mobile Phase | Results | Purity | Source |

| Upright Counter-Current Chromatography (CCC) & RPLC | N-Alkylamides from Piper longum | Light petroleum-ethyl acetate-tetrachloromethane-methanol-water (1:1:8:6:1, v/v) | Isolated nine target amides. | >95% | researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Alkylamides from Echinacea angustifolia | n-hexane-ethyl acetate-methanol-water (4:1:2:1, v/v/v/v) | Isolated four pure alkylamides. | 92-99% | nih.gov |

| Centrifugal Partition Chromatography (CPC) | N-Alkylamides from Spilanthes acmella | Heptanes-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v) | Isolated four N-alkylamides. | Not Specified | nih.gov |

| Ion Exchange Chromatography | N-alkyl polyhydroxy amine amides | Not Specified | Removed soap and amine impurities. | Not Specified | google.comgoogle.com |

Sublimation Techniques for Related Amidate Complexes

Vacuum sublimation is a highly effective purification technique for volatile solid compounds, allowing for the separation of non-volatile impurities. libretexts.org This method involves heating the solid under reduced pressure, causing it to transition directly from a solid to a gas phase, after which it crystallizes on a cooled surface. libretexts.orgyoutube.com This technique is particularly useful for the purification of metal amidate complexes, including those derived from this compound.

Research has demonstrated the successful purification of various metal amidate complexes via vacuum sublimation. For instance, N-(tert-butyl)isopropylamide, an analogue of this compound, was purified by sublimation under vacuum (100 mtorr) at 50-70°C. google.com

More complex structures, such as zirconium and hafnium amidate complexes, have also been purified using this method. researchgate.netsjp.ac.lk The treatment of tetrakis(dimethylamido)zirconium or -hafnium with this compound in refluxing toluene (B28343), followed by sublimation of the crude products, yields the corresponding tetrakis(N-isopropylisobutyramido) complexes. researchgate.netsjp.ac.lk These complexes are monomeric solids with eight-coordinate metal centers. researchgate.netsjp.ac.lk A study on these complexes showed that six out of eight newly synthesized compounds could be sublimed on a preparative scale at 130 to 140 °C and 0.05 Torr, with high recovery rates. researchgate.netsjp.ac.lk Specifically, tetrakis(N-isopropylisobutyramido)zirconium and tetrakis(N-isopropylisobutyramido)hafnium possess good volatility and are suitable for applications like chemical vapor deposition. researchgate.netsjp.ac.lk

Theoretical and Computational Investigations of N Isopropylisobutyramide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed study of electronic structure and molecular properties. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can in principle be derived. wikipedia.orgmdpi.com The accuracy of DFT calculations depends heavily on the chosen functional, which approximates the exchange and correlation interactions between electrons. wikipedia.orgmdpi.com

For N-Isopropylisobutyramide, DFT studies would typically begin with a geometry optimization to find the lowest energy conformation (the most stable 3D structure). From this optimized structure, a variety of properties can be calculated:

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Vibrational frequencies can be calculated and compared to experimental infrared (IR) spectra to confirm the structure and understand its vibrational modes. orientjchem.org

Reactivity Descriptors: A Molecular Electrostatic Potential (MEP) map can be generated. orientjchem.org This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and does not represent actual experimental or published data.

| Property | Hypothetical Value | Description |

|---|---|---|

| Total Energy | -442.5 Hartree | The calculated ground-state energy of the molecule. |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.7 eV | An indicator of chemical stability. |

Extended Tight-Binding (xTB) methods are a class of semi-empirical quantum chemistry techniques that offer a significant reduction in computational cost compared to DFT, making them suitable for very large molecules and long-timescale simulations. chemrxiv.orgresearchgate.net These methods, such as the GFNn-xTB family, are derived from DFT but use a simplified representation of electrons and pre-parameterized elements to achieve high efficiency. chemrxiv.orgresearchgate.net

The primary applications for xTB methods in the study of this compound would include:

Conformational Searching: Due to their speed, xTB methods are ideal for exploring the potential energy surface of a molecule to identify its various low-energy conformers. researchgate.net

Initial Geometry Optimization: It is common practice to use a fast xTB method to obtain a reasonable starting geometry before refining it with a more computationally expensive DFT calculation. researchgate.net

Vibrational Frequencies: These methods can provide quick calculations of vibrational frequencies, which are useful for identifying stable structures and estimating thermochemical data like zero-point vibrational energy and entropy. researchgate.net

Computational Thermodynamics and Kinetics

Computational methods are invaluable for studying the energetics of chemical reactions, providing a window into reaction feasibility and speed.

A chemical reaction proceeds from reactants to products via a specific path on the potential energy surface, which includes at least one transition state. A transition state is the highest energy point along the lowest energy path connecting reactants and products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier.

Using a method like DFT, one can model the entire reaction pathway for a process involving this compound, such as its amide hydrolysis. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and water) and the final products (isobutyric acid and isopropylamine).

Finding the Transition State(s): Searching for the saddle point(s) on the potential energy surface that connect the reactants and products.

Calculating Energy Barriers: Determining the energy of the transition state relative to the reactants. A lower energy barrier corresponds to a faster reaction rate.

Table 2: Illustrative Energy Profile for a Hypothetical Hydrolysis of this compound This table is illustrative and does not represent actual experimental or published data.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.1 |

| Transition State 2 | +15.8 |

| Products (Isobutyric Acid + Isopropylamine) | -10.2 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the physical movements and interactions of atoms and molecules over time. researchgate.netwikipedia.org

Molecular Dynamics (MD) is a powerful simulation method that calculates the trajectory of particles by numerically solving Newton's equations of motion. wikipedia.org An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system and the forces between atoms. wikipedia.org

An MD simulation of this compound, for instance in an aqueous solution, could provide insights into:

Solvation Structure: How water molecules arrange themselves around the solute molecule, forming a solvation shell. This can reveal details about hydrogen bonding between the amide group and water.

Conformational Dynamics: How the molecule flexes, bends, and rotates over time. This is particularly useful for understanding the flexibility of the isopropyl and isobutyryl groups and the equilibrium between different conformers.

Thermodynamic Properties: Advanced simulation techniques can be used in conjunction with MD to calculate properties like the free energy of solvation. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. nih.gov

Conformational Analysis

The spatial arrangement of atoms in this compound is not static; rotation around its single bonds leads to various three-dimensional structures known as conformations or conformers. libretexts.org A conformational analysis investigates the energy differences and relative stabilities of these conformers. libretexts.org The primary sources of conformational variance in this compound are the rotation around the central amide C-N bond, the C-C bonds within the isobutyryl group, and the C-C bond of the N-isopropyl group.

The amide bond itself introduces a significant energy barrier to rotation, meaning the atoms of the amide group (O=C-N-H) tend to lie in a single plane. This results in two primary planar arrangements: cis and trans. For secondary amides like this compound, the trans conformation, where the bulky alkyl groups (isopropyl and isobutyryl) are on opposite sides of the C-N bond, is significantly more stable and predominates over the cis conformation due to reduced steric hindrance. auremn.org.br

Further conformational complexity arises from rotation around the C-C bonds, particularly the bond connecting the carbonyl carbon to its isopropyl group and the bond connecting the amide nitrogen to its isopropyl group. Similar to alkanes like butane, these rotations give rise to staggered and eclipsed conformations. libretexts.orgbyjus.com

Staggered Conformations: These are more stable and represent energy minima. cutm.ac.in

Anti-conformation: The most stable arrangement where the largest substituent groups are positioned 180° apart, minimizing steric strain. byjus.com

Gauche conformation: A staggered arrangement where bulky groups are positioned at a 60° dihedral angle, which is generally less stable than the anti-conformation due to some steric repulsion. byjus.comcutm.ac.in

Eclipsed Conformations: These are unstable and represent energy maxima, occurring when groups on adjacent carbons are aligned, maximizing torsional strain. libretexts.org

| Conformer Type | Key Dihedral Angle | Relative Energy | Description |

| Trans-amide | O=C-N-H ≈ 180° | Low | The two alkyl groups are on opposite sides of the C-N partial double bond. Highly favored. |

| Cis-amide | O=C-N-H ≈ 0° | High | The two alkyl groups are on the same side of the C-N partial double bond. Highly unfavored due to steric clash. |

| Anti (staggered) | C-C-C-C ≈ 180° | Lowest | Substituents on adjacent carbons are positioned opposite each other, minimizing steric strain. byjus.com |

| Gauche (staggered) | C-C-C-C ≈ 60° | Higher than Anti | Substituents on adjacent carbons are adjacent, leading to some steric strain. byjus.com |

| Eclipsed | C-C-C-C ≈ 0°, 120° | Highest | Substituents on adjacent carbons are aligned, maximizing torsional and steric strain. libretexts.org |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP or ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. chemrxiv.orguni-muenchen.de The MESP is mapped onto the electron density surface of the molecule, using a color scale to indicate regions of different potential. uni-muenchen.de

Red Regions: Indicate negative electrostatic potential. These are areas with an excess of electron density and are attractive to electrophiles (positively charged species). youtube.com

Blue Regions: Indicate positive electrostatic potential. These are areas that are electron-deficient and are attractive to nucleophiles (negatively charged species). youtube.com

Green/Yellow Regions: Indicate neutral or intermediate potential.

For this compound, an MESP analysis would reveal distinct regions of positive and negative potential that align with the intermolecular interactions discussed previously:

Negative Potential: The most negative potential (deepest red) would be concentrated around the carbonyl oxygen atom. chemrxiv.org This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. This confirms the carbonyl oxygen as the primary site for hydrogen bonding and other electrophilic attacks. chemrxiv.org

Positive Potential: The most positive potential (deepest blue) would be located on the hydrogen atom of the amide (N-H) group. chemrxiv.org This electron-deficient hydrogen is the molecule's hydrogen bond donor site.

Neutral Potential: The isopropyl and isobutyryl alkyl groups would primarily show up as green or light blue, indicating they are largely non-polar. These hydrophobic regions are where van der Waals interactions dominate.

The MESP map provides a powerful visual guide to the molecule's reactivity, showing that electrostatic interactions will be strongly directed towards the polar amide functional group. chemrxiv.orguni-muenchen.de

Prediction of Structural and Spectroscopic Features

Computational chemistry provides powerful tools for predicting the structural and spectroscopic characteristics of molecules like this compound before they are synthesized or experimentally analyzed. arxiv.org These predictive methods, often based on Density Functional Theory (DFT) or other quantum mechanical approaches, can offer significant insights. researchgate.net

Prediction of Structural Features: The first step in computational analysis is typically a geometry optimization. auremn.org.br This process calculates the lowest energy arrangement of the atoms, predicting the molecule's most stable 3D structure. For this compound, this would yield precise bond lengths, bond angles, and the dihedral angles that define its preferred conformation (e.g., the trans-amide form). auremn.org.br This predicted structure serves as the foundation for all subsequent property predictions.

Prediction of Spectroscopic Features: Once the optimized geometry is obtained, various spectroscopic properties can be calculated. This is often referred to as the forward problem, where a spectrum is predicted from a known structure. arxiv.org

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific bond stretching or bending motion. The resulting predicted spectrum, showing absorption intensity versus frequency, can be compared to experimental IR spectra to confirm the presence of key functional groups. For this compound, strong predicted absorptions would correspond to the N-H stretch and the C=O carbonyl stretch, which are characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. auremn.org.br These predictions are highly sensitive to the electronic environment of each nucleus. By comparing the calculated NMR data for different stable conformers to experimental data, it is possible to determine the conformational equilibrium of the molecule in solution. auremn.org.br

Raman Spectroscopy: Similar to IR, Raman spectra can be predicted by calculating how the molecule's polarizability changes during vibrations. This is particularly useful for analyzing halogen-bonded complexes, where shifts in vibrational frequencies upon complex formation can be predicted and observed. umich.edu

These predictive computational techniques are invaluable for identifying unknown compounds, understanding structure-property relationships, and guiding experimental work. arxiv.org

Advanced Characterization Methodologies for N Isopropylisobutyramide Research

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the arrangement of atoms in the crystal lattice can be obtained.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. To perform SCXRD, a high-quality single crystal of the compound is required.

As of the current literature survey, a specific single crystal X-ray diffraction study for N-Isopropylisobutyramide has not been reported. However, if a suitable crystal were grown, SCXRD analysis would yield precise atomic coordinates, allowing for a detailed understanding of its molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. The Cambridge Structural Database (CSD) is a repository for such data mit.eduwikipedia.orgnih.gov.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is a powerful tool for phase identification, determination of crystallinity, and can also be used to obtain unit cell parameters. The sample for PXRD is a finely ground powder, which contains a large number of small, randomly oriented crystallites.

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint" for its identification. While a specific powder diffraction pattern for this compound is not available in public databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) icdd.com, a hypothetical pattern would consist of a series of peaks at specific 2θ values, the positions and intensities of which would be characteristic of its crystal structure.

Crystallographic Studies of Related Amidate Complexes

While crystallographic data for this compound itself is scarce, studies on related amidate complexes provide valuable insights into the coordination chemistry of the amidate ligand, which can be formed by the deprotonation of the amide. Amidate ligands can coordinate to metal centers in various ways, and their structural characterization is often achieved through SCXRD.

Research on transition metal amidate complexes has shown that the amidate ligand can act as a versatile building block in coordination chemistry. For instance, studies on first-row transition metal complexes of sterically-hindered amidinates (a related class of ligands) reveal details about their solid-state structures and coordination environments. These studies often report the formation of both mono- and bis-amidinate metal complexes, with the specific outcome depending on the reaction conditions and the nature of the metal and ligand researchgate.net. The coordination geometry around the metal center and the bonding parameters of the amidate ligand are key pieces of information derived from these crystallographic studies.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most common thermal analysis methods.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, a TGA thermogram would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures. Generally, secondary amides are thermally stable, with decomposition temperatures often exceeding 200°C. The decomposition of amides can proceed through various pathways, including cleavage of the amide bond researchgate.net.

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The area under this peak would provide the enthalpy of fusion. Studies on fatty amides have shown that melting temperatures and enthalpies of fusion are influenced by factors such as carbon chain length and hydrogen bonding mdpi.com.

Table 3: Expected Thermal Properties of this compound

| Property | Technique | Expected Observation |

| Decomposition Temperature | TGA | Onset of mass loss, indicating thermal decomposition. |

| Melting Point | DSC | Endothermic peak corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion | DSC | Area under the melting peak, quantifying the energy required for melting. |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of materials. While detailed TGA curve data for this compound is not extensively published, related research on small molecules containing amide functionalities suggests good thermal stability. For instance, studies on similar compounds have indicated decomposition temperatures exceeding 410 °C pku.edu.cn. A typical TGA experiment for this compound would involve heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its mass. The resulting data, plotted as mass versus temperature, would reveal the onset temperature of decomposition and the temperature at which maximum degradation occurs.

Solid-State Decomposition Temperature Studies

The solid-state decomposition temperature is a critical parameter indicating the thermal limits of a compound in its solid form. For amidic compounds, this property is influenced by factors such as crystal lattice energy and intermolecular interactions. Research on metal complexes incorporating the N-isopropylisobutyramido ligand, such as tetrakis(N-isopropylisobutyramido)zirconium, has shown solid-state decomposition temperatures ranging between 218 and 335 °C researchgate.net. While this pertains to a coordination complex, it provides an indirect insight into the thermal behavior of the this compound moiety. Direct studies on pure, solid this compound would be necessary to establish its intrinsic decomposition temperature.

Elemental and Compositional Analysis (e.g., C/H/N analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its purity and elemental composition. For this compound, with the molecular formula C₇H₁₅NO, the theoretical elemental composition can be precisely calculated.

The process involves combusting a small, precisely weighed sample of this compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. This allows for the determination of the percentage of each element in the original sample.

Below is a table showing the theoretical elemental composition of this compound. Experimental data from C/H/N analysis of a purified sample would be expected to align closely with these values.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 65.09 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 11.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.39 |

| Total | 129.20 | 100.00 |

Reactivity and Reaction Mechanisms of N Isopropylisobutyramide

Hydrolysis Reactions

The hydrolysis of N-Isopropylisobutyramide involves the cleavage of the amide bond to yield isobutyric acid and isopropylamine. This process can be catalyzed by either acids or bases, with each proceeding through a distinct mechanistic pathway. Generally, amide hydrolysis is a slow process due to the resonance stabilization of the amide bond, which imparts partial double bond character to the C-N bond. chemistrysteps.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The subsequent steps involve proton transfer and the departure of the amine as a protonated species (isopropylammonium ion), which is a good leaving group.

The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen: The reaction begins with the reversible protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step is favored over protonation of the nitrogen atom, as the resulting cation is resonance-stabilized.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine).

Elimination of the amine: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the expulsion of isopropylamine.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield isobutyric acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), this compound undergoes hydrolysis via a nucleophilic acyl substitution mechanism. Unlike acid-catalyzed hydrolysis, this process is typically irreversible as the final step involves an acid-base reaction. chemistrysteps.com

The mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the amide anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isopropylamide anion (a very poor leaving group). This step is generally the rate-determining step and is energetically unfavorable.

The hydrolysis of amides under basic conditions often requires more forcing conditions, such as elevated temperatures, compared to esters. quora.com The rate of hydrolysis can be influenced by the nature of the solvent and the concentration of the base. While specific studies on this compound are limited, research on the alkaline hydrolysis of secondary amides in non-aqueous conditions has been developed as a milder alternative to traditional aqueous methods. arkat-usa.org

Dehydration Reactions to Imine Formation

The dehydration of secondary amides to form imines is not a commonly observed or facile reaction. The typical dehydration of amides involves primary amides, which can be converted to nitriles using strong dehydrating agents. For secondary amides like this compound, the formation of an imine would require the removal of a molecule of water from the amide tautomer, an imidic acid. This process is generally not favored under standard conditions.

However, related transformations, such as the selective reduction of secondary amides to imines, have been achieved using specific catalytic systems. For instance, Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to catalyze the reductive deoxygenation of secondary amides to imines, avoiding over-reduction to the corresponding amines. strath.ac.ukresearchgate.net Another method involves the use of iridium catalysts with diethylsilane (B7801327) as the reductant. nih.gov These reactions, however, are reductions and not direct dehydrations.

Direct thermal degradation of N-substituted polyacrylamides has been studied, but these processes typically lead to complex decomposition pathways, including the formation of imides and nitriles through more complex mechanisms than simple dehydration. rsc.orgresearchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The nitrogen atom in this compound is generally not susceptible to direct nucleophilic substitution. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group through resonance, which significantly reduces its nucleophilicity. masterorganicchemistry.com Furthermore, the N-H bond in secondary amides is acidic rather than the nitrogen being basic, meaning it is more likely to be deprotonated by a strong base than to act as a nucleophile. masterorganicchemistry.com

While direct Sₙ2-type reactions at the nitrogen of an amide are not typical, intramolecular cyclization reactions involving the amide nitrogen acting as a nucleophile are known, particularly in the synthesis of heterocyclic compounds like γ-lactams from N-allyl propiolamides. scispace.comresearchgate.net These reactions, however, require specific substrate structures that facilitate the intramolecular attack. For a simple acyclic amide like this compound, such reactions are not expected under normal conditions.

Photochemical Reactions

The photochemical reactivity of this compound is not well-documented in the scientific literature. In general, the amide bond is relatively stable to photolytic cleavage. However, studies on related N-alkylamides and polymers containing amide functionalities, such as poly(N-isopropylacrylamide), have been conducted. These studies often focus on photo-induced polymer network changes or the photochemistry of other functional groups within the molecule, rather than the direct photochemical reaction of the amide bond itself. leibniz-ipht.de There is no specific information available regarding photochemical rearrangements, cyclizations, or degradations of this compound upon exposure to UV or visible light.

Complexation and Coordination Chemistry

The carbonyl oxygen and, to a lesser extent, the nitrogen atom of the amide group in this compound possess lone pairs of electrons that can be donated to metal ions, allowing the molecule to act as a ligand in coordination complexes. The carbonyl oxygen is the more common coordination site due to its greater basicity compared to the resonance-delocalized nitrogen. masterorganicchemistry.com

While there are no specific studies detailing the coordination complexes of this compound, the coordination chemistry of amides, in general, is well-established. Amide ligands can coordinate to a variety of metal ions, including transition metals and lanthanides. mdpi.com

For instance, lanthanide complexes with various amide-based ligands have been synthesized and characterized. acs.orgacs.orgresearchgate.netnih.govresearchgate.net In these complexes, the amide typically coordinates through the oxygen atom. The steric bulk of the isopropyl groups in this compound would likely influence the coordination number and geometry of the resulting metal complexes.

The formation of metal-ligand complexes can, in turn, affect the reactivity of the amide. For example, coordination to a Lewis acidic metal center can enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Below is a table summarizing the potential coordination behavior of this compound based on the general principles of amide coordination chemistry.

| Metal Ion Type | Potential Coordination Site(s) | Expected Coordination Mode | Potential Complex Geometry |

| Alkali Metals | Carbonyl Oxygen | Monodentate | Varies |

| Alkaline Earth Metals | Carbonyl Oxygen | Monodentate | Varies |

| Transition Metals | Carbonyl Oxygen | Monodentate | Tetrahedral, Square Planar, Octahedral |

| Lanthanides | Carbonyl Oxygen | Monodentate | Varies (often high coordination numbers) |

Table 1: Potential Coordination Behavior of this compound

Formation of Metal Amidate Complexes (e.g., Zirconium and Hafnium Complexes)

This compound serves as a precursor in the synthesis of metal amidate complexes, notably with zirconium and hafnium. The reaction of tetrakis(dimethylamido)zirconium or tetrakis(dimethylamido)hafnium with four equivalents of this compound in refluxing toluene (B28343) leads to the formation of tetrakis(N-isopropylisobutyramido)zirconium and tetrakis(N-isopropylisobutyramido)hafnium, respectively. These reactions proceed with high yields, affording colorless crystalline solids after purification by sublimation chemscene.com.

The synthesis of these complexes is significant as they exhibit properties that make them potentially useful as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) chemscene.com. Specifically, tetrakis(N-isopropylisobutyramido)zirconium and tetrakis(N-isopropylisobutyramido)hafnium demonstrate good volatility and high solid-state decomposition temperatures, which are desirable characteristics for such applications chemscene.com.

Table 1: Synthesis of Zirconium and Hafnium Amidate Complexes

| Precursor | Reagent | Product | Yield |

|---|---|---|---|

| Tetrakis(dimethylamido)zirconium | This compound | Tetrakis(N-isopropylisobutyramido)zirconium | 87% chemscene.com |

| Tetrakis(dimethylamido)hafnium | This compound | Tetrakis(N-isopropylisobutyramido)hafnium | 79% chemscene.com |

Ligand Properties in Organometallic Chemistry

In the context of organometallic chemistry, this compound acts as a monoanionic bidentate ligand after deprotonation of the amide nitrogen. It coordinates to metal centers through both the nitrogen and oxygen atoms, forming a stable chelate ring. This coordination mode is denoted as κ²-N,O-amidate ligation chemscene.com.

The resulting metal amidate complexes are typically monomeric in the solid state. The coordination of four such ligands to a central zirconium or hafnium atom results in an eight-coordinate metal center chemscene.com. This coordination environment is a key feature of the complexes formed with this compound and similar amidate ligands. The nature of the substituents on the amide can influence the volatility and thermal stability of the resulting metal complexes, which is a critical consideration for their application in materials science chemscene.com.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes containing the N-isopropylisobutyramido ligand is accomplished through various analytical techniques, with X-ray crystallography providing definitive solid-state structures. While the crystal structures for the specific tetrakis(N-isopropylisobutyramido) complexes of zirconium and hafnium were not detailed in the provided search results, the general structural features of related tetrakis(amido) complexes have been described. These complexes are monomeric in the solid state, featuring an eight-coordinate central metal atom chemscene.com.

The metal center is surrounded by four κ²-N,O-amidate ligands, indicating that each ligand binds to the metal through both its nitrogen and oxygen atoms chemscene.com. This bidentate coordination leads to a highly stable complex. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with elemental analysis, are also employed to confirm the identity and purity of these compounds chemscene.com.

Table 2: Structural Features of Zirconium and Hafnium Amidate Complexes

| Complex | Coordination Number | Geometry | Ligand Coordination |

|---|---|---|---|

| Tetrakis(N-isopropylisobutyramido)zirconium | 8 chemscene.com | Eight-coordinate | κ²-N,O-amidate chemscene.com |

| Tetrakis(N-isopropylisobutyramido)hafnium | 8 chemscene.com | Eight-coordinate | κ²-N,O-amidate chemscene.com |

Oxidation and Reduction Chemistry

Information regarding the specific oxidation and reduction chemistry of this compound is not extensively documented in the provided search results. The focus of the available literature is primarily on its role as a ligand in the formation and characterization of metal complexes.

Applications of N Isopropylisobutyramide in Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

While N-Isopropylisobutyramide is structurally an amide and could theoretically serve as a building block or intermediate in various organic reactions, its primary documented value in synthesis is linked to the creation of more complex polymeric structures. Specifically, it is related to the synthesis of thermoresponsive polymers like Poly(N-vinylisobutyramide), which is a structural isomer of the more widely known Poly(N-isopropylacrylamide). mdpi.com

Role in Polymer Chemistry

The most significant scientific application of this compound is in the study of thermoresponsive polymers. These "smart" polymers exhibit a sharp change in their physical properties with temperature, a behavior that is of great interest for biomedical and industrial applications.

Model Compound for Thermoresponsive Polymers (e.g., Poly(N-isopropylacrylamide))

This compound serves as an essential small-molecule model for Poly(N-isopropylacrylamide), commonly known as PNIPAM. mdpi.comnih.gov PNIPAM is one of the most extensively studied thermoresponsive polymers, renowned for its Lower Critical Solution Temperature (LCST) in aqueous solutions at approximately 32°C (90°F). mdpi.comacs.orgresearchgate.net Below this temperature, PNIPAM is soluble in water; above it, the polymer undergoes a phase transition, becoming insoluble and precipitating from the solution. mdpi.commdpi.com

The thermoresponsive behavior of PNIPAM is governed by a delicate balance between hydrophilic and hydrophobic interactions. mdpi.comnih.gov The polymer's molecular chains contain hydrophilic amide groups that form hydrogen bonds with water and hydrophobic isopropyl groups. nih.gov this compound mirrors the fundamental structure of the repeating monomer unit in PNIPAM, possessing both the hydrophilic amide group and the hydrophobic isopropyl group. This structural similarity allows researchers to study the fundamental molecular interactions that drive the macroscopic behavior of the entire polymer chain.

Table 1: Structural Comparison of this compound and the PNIPAM Monomer Unit This table illustrates the key structural components of this compound and the repeating monomer unit in Poly(N-isopropylacrylamide) (PNIPAM).

Compound / Unit Chemical Structure Key Functional Groups Role This compound (CH₃)₂CHCONHCH(CH₃)₂ Amide (hydrophilic), Isopropyl (hydrophobic) Small-molecule model compound N-isopropylacrylamide (PNIPAM repeating unit) -[CH₂CH(CONHCH(CH₃)₂)]n- Amide (hydrophilic), Isopropyl (hydrophobic) Monomer unit of a thermoresponsive polymer

Studies on Polymer Properties and Behavior

By studying this compound, scientists can gain detailed insights into the hydration and aggregation phenomena that are responsible for the LCST behavior of PNIPAM. At temperatures below the LCST, the amide groups of the polymer are hydrogen-bonded with water molecules, leading to a hydrated and soluble state. nih.govAs the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the isopropyl groups begin to dominate. mdpi.comThis leads to the dehydration and collapse of the polymer chains, causing them to aggregate and phase-separate from the water. researchgate.netacs.org Research on this compound helps to elucidate the thermodynamics of this transition. Molecular dynamics simulations and spectroscopic studies on this simpler molecule can quantify the changes in water structure around the hydrophobic and hydrophilic groups as a function of temperature. This provides a foundational understanding of why PNIPAM and similar polymers exhibit such a sharp and reversible phase transition, which is crucial for designing new materials with precisely tuned thermal responses for applications like drug delivery, tissue engineering, and smart coatings. nih.govnih.gov

Applications in Material Science

The role of this compound in materials science is primarily as an analogue or conceptual precursor to functional materials, particularly in the context of thin-film deposition technologies.

Precursor for Advanced Materials

In the context of advanced materials, the significance of this compound is linked to the development of thermoresponsive copolymers. For instance, diblock copolymers such as Poly(N-isopropylacrylamide)-block-poly(N-vinylisobutyramide) are synthesized to create materials with tailored thermal transition behaviors. mdpi.comUnderstanding the properties of each block, informed by model compounds like this compound, is essential for designing these advanced materials.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques used to create high-quality, ultra-thin films on various substrates. wikipedia.orgnih.govThese processes rely on volatile chemical precursors that react or decompose on a substrate surface. wikipedia.orgWhile a wide variety of compounds are used as precursors in CVD and ALD—such as silanes for silicon-based films and metal-organic compounds like trimethylaluminum for metal oxides—the direct use of this compound as a precursor in these processes is not widely documented in scientific literature. wikipedia.orgrsc.orgHowever, related chemistries involving amides and organic precursors are explored for depositing various thin films, suggesting a potential, though currently underexplored, applicability for compounds with similar functional groups.

Integration into Chemically Amplified Resist Compositions

Extensive research of publicly available scientific literature and patent databases did not yield specific information regarding the integration of this compound into chemically amplified resist (CAR) compositions. While the principles of CARs involve the use of polymers, photoacid generators (PAGs), and often quenchers or dissolution inhibitors to achieve high sensitivity and resolution, this compound is not documented as a component in these advanced photolithographic materials.

Chemically amplified resists are a cornerstone of modern microelectronics fabrication, enabling the production of integrated circuits with nanoscale features. Their mechanism relies on a photo-induced acid-catalyzed reaction. Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, a PAG generates a small amount of a strong acid. During a subsequent post-exposure bake, this acid diffuses and catalyzes a cascade of chemical transformations in the surrounding polymer matrix. This "chemical amplification" means a single photo-event can lead to many chemical changes, dramatically increasing the resist's sensitivity.

The primary components of a typical chemically amplified resist system are:

Polymer Resin: The main structural component of the resist film. Its solubility in a developer solution is altered by the acid-catalyzed reaction.

Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to radiation.

Solvent: Used to dissolve the other components and allow for the spin-coating of a thin, uniform film onto a substrate.

Quencher: Often a basic compound added in small amounts to control acid diffusion, thereby improving resolution and reducing line-edge roughness.

The literature details a wide variety of compounds utilized in these roles to fine-tune the performance of CARs for specific lithographic applications. However, this compound, also known by its IUPAC name 2-methyl-N-propan-2-ylpropanamide, does not appear in the reviewed literature or patents as a constituent of these formulations. Therefore, no detailed research findings or data tables on its specific application, function, or impact on resist performance can be provided.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient, sustainable, and versatile methods is an ongoing endeavor. masterorganicchemistry.com Future research on the synthesis of N-Isopropylisobutyramide could explore several innovative pathways beyond traditional methods.

Biocatalytic Synthesis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. genetika.ru Biocatalysts, such as lipases and acyltransferases, offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. genetika.ru Future studies could focus on identifying or engineering enzymes capable of efficiently catalyzing the reaction between isobutyric acid or its derivatives and isopropylamine. This approach could lead to a highly sustainable and atom-economical synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. fiveable.me The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity, with reduced reaction times and waste generation. This would be particularly beneficial for potential industrial-scale production.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the application of photoredox catalysis for the synthesis of this compound from unconventional starting materials could open up new and previously inaccessible synthetic routes.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering, process optimization |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of reaction parameters |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Catalyst development, exploration of new starting materials |

Advanced Spectroscopic and Structural Elucidation

A thorough understanding of the molecular structure and dynamics of this compound is crucial for predicting its properties and potential applications. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.

Multidimensional NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques, such as 2D and 3D NMR, can provide detailed information about the conformation and dynamics of this compound in solution. These studies can elucidate the rotational barriers around the amide bond and the conformational preferences of the isopropyl and isobutyryl groups, which are influenced by steric hindrance. wikipedia.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding. wikipedia.org This data is invaluable for understanding its physical properties and for the rational design of materials based on this molecule.

Computational Spectroscopy: Combining experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), can provide a more complete picture of the molecule's properties. nih.gov DFT calculations can predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) and help in the interpretation of experimental spectra. nih.gov

| Spectroscopic Technique | Information Gained | Future Research Direction |

| Multidimensional NMR | Solution-state conformation and dynamics | Detailed conformational analysis in various solvents |

| X-ray Crystallography | Solid-state structure, intermolecular interactions | Crystal engineering and polymorphism studies |

| Computational Spectroscopy | Prediction and interpretation of spectra | Correlation of structure with spectroscopic properties |

Exploration of New Catalytic Applications

While amides are generally considered stable functional groups, recent research has shown that they can participate in a variety of catalytic transformations. solubilityofthings.com Future research could explore the potential of this compound and its derivatives as ligands or substrates in catalysis.

Ligand Development: The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, making this compound a potential ligand for transition metal catalysts. The sterically demanding isopropyl and isobutyryl groups could influence the selectivity of catalytic reactions.

Organocatalysis: Secondary amides can act as organocatalysts in certain reactions. Investigating the catalytic activity of this compound in asymmetric synthesis could lead to the development of new and efficient catalytic systems. rsc.org

Amide Bond Activation: The selective activation of the typically inert amide bond is a significant challenge in organic synthesis. Developing catalytic methods to activate the C-N bond of this compound could enable its use as a building block for the synthesis of more complex molecules. researchgate.net

Integration with Computational and Machine Learning Approaches

Computational chemistry and machine learning are transforming the way chemical research is conducted. These tools can be applied to accelerate the discovery and optimization of processes related to this compound.

Predictive Modeling of Reaction Outcomes: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and optimal conditions. pku.edu.cnnih.gov Developing such models for the synthesis of N-substituted amides could significantly reduce the experimental effort required to optimize the synthesis of this compound. pku.edu.cnnih.govacs.org

Conformational Analysis and Property Prediction: Computational methods like DFT can be used to study the conformational landscape of this compound and predict its physicochemical properties. nih.gov This information can guide the design of experiments and the development of applications. nih.gov

De Novo Design of Catalysts: Machine learning models can be used to design new catalysts with improved activity and selectivity for specific reactions. This approach could be used to design catalysts for the synthesis or transformation of this compound.

| Approach | Application for this compound | Potential Impact |

| Machine Learning | Prediction of reaction yields and optimal conditions | Accelerated process development and optimization |

| DFT Calculations | Conformational analysis and property prediction | Rational design of experiments and applications |

| Catalyst Design | De novo design of catalysts for synthesis/transformation | Discovery of highly efficient and selective catalysts |

Investigation of this compound in Supramolecular Assemblies

The ability of amides to form strong hydrogen bonds makes them excellent building blocks for the construction of supramolecular assemblies. wikipedia.org The specific steric and electronic properties of this compound could lead to the formation of unique and functional supramolecular structures.

Self-Assembling Systems: Investigating the self-assembly of this compound in various solvents could lead to the formation of well-defined nanostructures, such as fibers, ribbons, or vesicles. The branched alkyl groups are likely to play a significant role in directing the self-assembly process.

Host-Guest Chemistry: The amide group can act as a recognition site for guest molecules. Exploring the ability of this compound to act as a host for small molecules or ions could lead to applications in sensing, separation, or encapsulation.

Supramolecular Gels: Low molecular weight gelators can form extensive networks that immobilize solvents, leading to the formation of gels. The hydrogen-bonding capabilities of this compound suggest its potential as a component in the design of new supramolecular gels with tunable properties.

Role in Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. Future research on this compound should be guided by these principles.

Use of Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable resources would significantly improve its sustainability profile.

Development of Greener Solvents: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and processing of this compound is crucial.

Atom Economy and Waste Minimization: Applying green chemistry metrics, such as atom economy and process mass intensity (PMI), to evaluate and optimize the synthesis of this compound will be essential for developing truly sustainable processes. acs.orged.govwhiterose.ac.ukucl.ac.uk

Q & A

Basic: What are the standard synthetic routes and characterization methods for N-Isopropylisobutyramide?

Methodological Answer:

this compound is synthesized via palladium(0)-catalyzed C(sp³)-H arylation, as described in asymmetric catalysis protocols. The synthesis involves:

- General Procedure A : Substrate preparation using bromophenyl precursors.

- General Procedure D : Coupling with isopropylamine derivatives under inert conditions, yielding the compound as a white solid (81% over two steps) .

Characterization : - ¹H/¹³C NMR : Key peaks include δ 1.23 (d, J = 6.5 Hz, CH₃) and 177.0 ppm (C=O). Full spectral data should be cross-verified against published reference libraries to confirm purity .

- Purity Checks : Use HPLC with a C18 column (MeCN:H₂O gradient) to detect impurities >0.1%.

Advanced: How can synthetic protocols be optimized for enantioselective synthesis of this compound derivatives?

Methodological Answer:

Enantioselectivity requires chiral ligand screening (e.g., BINAP or Josiphos ligands) and reaction parameter optimization:

- Catalyst Loading : Test Pd(0) concentrations (1–5 mol%) to balance yield and cost.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) for reaction rate and stereochemical control.

- Kinetic Resolution : Monitor reaction progress via chiral GC or HPLC to assess enantiomeric excess (ee) .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm amide bond geometry. For example, HMBC correlations between NH (δ 4.85 ppm) and carbonyl (δ 177.0 ppm) validate connectivity .

- IR Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How can contradictory NMR data be resolved for structurally similar amides?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by observing peak splitting at low temperatures.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to distinguish regioisomers .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace amide proton environments via ¹H-¹⁵N HMBC .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination, 24–72 hr exposure).

- Enzyme Inhibition : Test against common targets (e.g., kinases, proteases) with fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .

- Solubility/DMPK : Assess logP via shake-flask method and metabolic stability in liver microsomes .

Advanced: How can contradictory efficacy data in cell-based vs. enzymatic assays be reconciled?

Methodological Answer:

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated probes) to identify non-specific binding partners.

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades affected by the compound .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Screen against homology-modeled enzyme active sites (e.g., amidases) with grid sizes ≥20 ų.

- MD Simulations (GROMACS) : Simulate solvation dynamics in explicit water (TIP3P model) for ≥100 ns to assess conformational stability .

Advanced: How can QM/MM simulations improve mechanistic understanding of C-H activation steps?

Methodological Answer:

- Reaction Pathway Mapping : Use Gaussian 16 for transition-state optimization (M06-2X functional) and intrinsic reaction coordinate (IRC) analysis.

- Energy Decomposition : Apply NBO analysis to quantify hyperconjugative interactions during Pd-mediated C-H cleavage .

Basic: How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) and reduce variability .

Advanced: What statistical methods are robust for analyzing non-linear dose-response data?

Methodological Answer:

- Hill Equation Fitting : Use GraphPad Prism to calculate EC₅₀ and Hill coefficients. Compare models (4PL vs. 3PL) via Akaike’s criterion.